molecular formula C8H5F6NO2S B1304892 3,5-Bis(trifluoromethyl)benzenesulfonamide CAS No. 39213-22-4

3,5-Bis(trifluoromethyl)benzenesulfonamide

Cat. No. B1304892
CAS RN: 39213-22-4
M. Wt: 293.19 g/mol
InChI Key: UQRLSJLFAHCJBF-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)benzenesulfonamide is a chemical compound that is part of the benzenesulfonamide family. This family of compounds is known for its biological activity, particularly as inhibitors of the carbonic anhydrase enzyme, which plays a significant role in physiological processes such as respiration and the regulation of pH in tissues. The trifluoromethyl groups attached to the benzene ring of the benzenesulfonamide structure are likely to influence its physical and chemical properties, as well as its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multiple steps, including bromination, carboxylation, and chlorination. For instance, the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a related compound, was achieved with a total yield of 61.7% through these steps, starting from 1,3-bis(trifluoromethyl)benzene . The synthesis of other benzenesulfonamide compounds has been reported to involve the use of different linkers and moieties, such as phenyl-1,2,3-triazole, to confer additional flexibility and enhance biological activity .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be complex, with various substituents influencing their shape and electronic distribution. For example, the presence of trifluoromethyl groups is likely to affect the electron-withdrawing properties of the compound. Crystallographic studies can provide insights into the enzyme-inhibitor adducts, helping to rationalize the biological activity observed . In related compounds, bismuth atoms have been observed to have a trigonal bipyramidal coordination to benzenesulfonate substituents .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in a variety of chemical reactions. The synthesis of novel derivatives often involves condensation reactions, as seen in the creation of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) using a catalyst derived from benzenesulfonate . Additionally, the introduction of substituents such as arylmethylthio groups can lead to compounds with significant anticancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-bis(trifluoromethyl)benzenesulfonamide derivatives are influenced by their molecular structure. The presence of electronegative trifluoromethyl groups can increase the acidity of the sulfonamide hydrogen, potentially affecting solubility and reactivity. Intermolecular hydrogen bonding can lead to the formation of self-associates in the crystal and in solution, as observed in related sulfonamide compounds . The solvate structures and hydrogen bonding patterns are important for understanding the stability and reactivity of these compounds .

Scientific Research Applications

Synthesis and Chemical Safety

  • Improved Preparation Methods : An efficient bromination of 3,5-bis(trifluoromethyl)benzene has been developed, leading to safer preparation of Grignard reagents derived from this compound. These Grignard reagents are useful in creating advanced intermediates in chemical synthesis, despite their potential to detonate under certain conditions (Leazer et al., 2003).

Biological Activities

  • Antibacterial and Antioxidant Properties : Certain derivatives of 3,5-bis(trifluoromethyl)benzenesulfonamide, specifically bis-1,2,3-triazole derivatives, have been shown to possess significant antibacterial and antioxidant activities. One derivative, in particular, demonstrated strong DNA-cleavage activity (Reddy et al., 2016).
  • Inhibitory Activities on Enzymes : Incorporating 1,3,5-triazine motifs in benzenesulfonamides, including those related to 3,5-bis(trifluoromethyl)benzenesulfonamide, has been found to inhibit enzymes such as acetylcholinesterase and tyrosinase. These enzymes are relevant in treating diseases like Alzheimer's and pigmentation disorders (Lolak et al., 2020).

Medical Applications

  • Anti-inflammatory Activity : Derivatives of 3,5-bis(trifluoromethyl)benzenesulfonamide have shown potential in anti-inflammatory applications. Specifically, 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives have displayed significant inhibition of inflammatory markers like interleukin and tumor necrosis factor (Li et al., 2018).
  • Pain Management in Mice : Studies on mice have indicated that some compounds derived from 3,5-bis(trifluoromethyl)benzenesulfonamide exhibit anti-hyperalgesic and anti-edematogenic effects, showing potential for pain management in arthritic conditions (Lobo et al., 2015).

Safety And Hazards

3,5-Bis(trifluoromethyl)benzenesulfonamide is classified as a hazardous substance. It is labeled with the GHS07 symbol, indicating that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,5-bis(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NO2S/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)18(15,16)17/h1-3H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRLSJLFAHCJBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382476
Record name 3,5-bis(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trifluoromethyl)benzenesulfonamide

CAS RN

39213-22-4
Record name 3,5-Bis(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39213-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-bis(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-bis(trifluoromethyl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

An aqueous solution of NH3 (32%) is added at RT to a solution of 3,5-bis(trifluoromethyl)-benzene-sulfonylchloride in EtAc. The mixture obtained is stirred and two phases are obtained and are separated. The organic layer obtained is washed with 1 N HCl and H2O, and dried. Solvent of the organic solution obtained is evaporated. 3,5-Bis-trifluoromethyl-benzene sulfonamide is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
J Sun, JI Ambrus, JR Baker, CC Russell… - Bioorganic & Medicinal …, 2022 - Elsevier
Virtual screening identified N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide (1) a lead compound that bound to the S100A2-p53 binding groove. …
Number of citations: 5 www.sciencedirect.com
J Sun, JI Ambrus, CC Russell, JR Baker… - …, 2021 - Wiley Online Library
In silico approaches identified 1, N‐(6‐((4‐bromo‐ benzyl)amino)hexyl)‐3,5‐bis(trifluoromethyl)benzene sulfonamide, as a potential inhibitor of the S100A2‐p53 protein‐protein …
JR Gage - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
(1; R = 3,5‐(CF 3 ) 2 C 6 H 3 ) [ 127445‐51‐6 ] C 30 H 20 F 12 N 2 O 4 S 2 (MW 764.66) InChI = 1S/C30H20F12N2O4S2/c31‐27(32,33)19‐11‐20(28(34,35)36)14‐23(13‐19)49(45,46)…
Number of citations: 0 onlinelibrary.wiley.com
C Cheng, D Chen, Y Li, JN Xiang, JH Li - Organic Chemistry Frontiers, 2023 - pubs.rsc.org
A new fluoroamide-driven intermolecular hydrogen atom transfer (HAT) strategy for the copper-catalyzed intermolecular 1,2-alkylarylation of alkenes with carbazates and various arene …
Number of citations: 1 pubs.rsc.org
C Xu, L Zhang, C Dong, J Xu, Y Pan… - Advanced Synthesis …, 2016 - Wiley Online Library
The iridium‐catalyzed highly regioselective transfer hydrogenation of a variety of 2‐substituted and 2,9‐disubstituted 1,10‐phenanthrolines under mild conditions with formic acid as the …
Number of citations: 25 onlinelibrary.wiley.com
M Kinsella, PG Duggan, J Muldoon, KS Eccles… - 2011 - Wiley Online Library
A related series of bisamides have been evaluated for rational correlation between anion complexation and organocatalysis: remarkable enhancement of hydrogen bonding to anions …
J Sun, JR Baker, CC Russell, PJ Cossar… - …, 2021 - Wiley Online Library
In silico screening predicted 1 (N‐(4‐((4‐(3‐(4‐(3‐methoxyphenyl)‐1H‐1,2,3‐triazol‐1‐yl)propyl)piperazin‐1‐yl) sulfonyl)‐phenyl)acetamide) as an inhibitor of the S100A2‐p53 protein‐…
MM Tierney, S Crespi, D Ravelli… - The Journal of organic …, 2019 - ACS Publications
Recent studies have demonstrated the capabilities of amidyl radicals to facilitate a range of intermolecular functionalizations of unactivated, aliphatic C–H bonds. Relatively little …
Number of citations: 40 pubs.acs.org
J Zhu, M Ning, C Guo, L Zhang, G Pan, Y Leng… - European journal of …, 2013 - Elsevier
TGR5, a GPCR, is involved in energy and glucose homeostasis, and as such, is a target for the treatment of diabetes, obesity and other metabolic syndromes. A new class of TGR5 …
Number of citations: 21 www.sciencedirect.com
JW Chern, YL Leu, SS Wang, R Jou… - Journal of medicinal …, 1997 - ACS Publications
A series of sulfonyl-N-hydroxyguanidine derivatives was designed and synthesized for cytotoxic evaluation as potential anticancer agents on the basis of the lead compound LY-181984…
Number of citations: 62 pubs.acs.org

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